molecular formula C14H26N2O3 B6628957 1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone

1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone

Cat. No.: B6628957
M. Wt: 270.37 g/mol
InChI Key: REMCVQQUSIOKLY-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone is a complex organic compound that features both azepane and oxane rings

Properties

IUPAC Name

1-(azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c17-12-14(5-9-19-10-6-14)15-11-13(18)16-7-3-1-2-4-8-16/h15,17H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMCVQQUSIOKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CNC2(CCOCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the azepane ring, followed by the introduction of the oxane ring through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Conditions often involve the use of alkyl halides and strong bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Azepan-1-yl)-2-(hydroxymethyl)ethanone
  • 1-(Azepan-1-yl)-2-[[4-(methoxymethyl)oxan-4-yl]amino]ethanone
  • 1-(Piperidin-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone

Uniqueness

1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone is unique due to the presence of both azepane and oxane rings, which confer distinct chemical and biological properties

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